molecular formula C12H18N2O4S B5401745 2-methoxy-N-{4-[(propylamino)sulfonyl]phenyl}acetamide

2-methoxy-N-{4-[(propylamino)sulfonyl]phenyl}acetamide

Cat. No. B5401745
M. Wt: 286.35 g/mol
InChI Key: JQNLJMGMOMCWKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-{4-[(propylamino)sulfonyl]phenyl}acetamide, also known as MPSPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

2-methoxy-N-{4-[(propylamino)sulfonyl]phenyl}acetamide acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 2-methoxy-N-{4-[(propylamino)sulfonyl]phenyl}acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2-methoxy-N-{4-[(propylamino)sulfonyl]phenyl}acetamide has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to reduce fever in animal models of fever. 2-methoxy-N-{4-[(propylamino)sulfonyl]phenyl}acetamide has a good safety profile and does not cause any significant adverse effects.

Advantages and Limitations for Lab Experiments

2-methoxy-N-{4-[(propylamino)sulfonyl]phenyl}acetamide has several advantages for lab experiments, including its high solubility in water and organic solvents, its good safety profile, and its well-defined mechanism of action. However, its limitations include its relatively high cost and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are several future directions for the research on 2-methoxy-N-{4-[(propylamino)sulfonyl]phenyl}acetamide. One potential direction is the development of more potent and selective COX-2 inhibitors based on the structure of 2-methoxy-N-{4-[(propylamino)sulfonyl]phenyl}acetamide. Another direction is the investigation of the potential applications of 2-methoxy-N-{4-[(propylamino)sulfonyl]phenyl}acetamide in the treatment of other inflammatory and pain-related conditions. Additionally, the development of new synthesis methods for 2-methoxy-N-{4-[(propylamino)sulfonyl]phenyl}acetamide could lead to more cost-effective production and broader accessibility for researchers.

Synthesis Methods

2-methoxy-N-{4-[(propylamino)sulfonyl]phenyl}acetamide is synthesized by reacting 4-aminobenzenesulfonamide with 2-methoxyacetyl chloride and propylamine in the presence of a base. The reaction yields 2-methoxy-N-{4-[(propylamino)sulfonyl]phenyl}acetamide as a white powder that is soluble in water and organic solvents.

Scientific Research Applications

2-methoxy-N-{4-[(propylamino)sulfonyl]phenyl}acetamide has been studied extensively for its potential applications in various scientific fields. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of pain and inflammation.

properties

IUPAC Name

2-methoxy-N-[4-(propylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-3-8-13-19(16,17)11-6-4-10(5-7-11)14-12(15)9-18-2/h4-7,13H,3,8-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNLJMGMOMCWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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